Isopropyl propionate acts as a solvent for various non-polar and slightly polar compounds. Scientists use it in research involving:
Its relatively low boiling point (109-111 °C) allows for easy removal from the dissolved material through evaporation.
Isopropyl propionate serves as a building block or reactant in organic synthesis. Scientists utilize it for the preparation of more complex molecules, including:
Isopropyl propionate is a colorless liquid ester, chemically classified as an isopropyl ester of propionic acid. Its chemical formula is , and it has a molecular weight of 116.16 g/mol. This compound is characterized by its fruity odor, reminiscent of pineapple and banana, making it suitable for flavoring applications. It is slightly soluble in water but miscible with alcohols and oils, which enhances its utility in various chemical processes .
Isopropyl propionate is flammable with a flash point of 16.67 °C []. It can be irritating to the skin, eyes, and respiratory system upon contact or inhalation []. When handling isopropyl propionate, proper personal protective equipment and adherence to safety protocols are essential to minimize risks [].
Isopropyl propionate primarily undergoes esterification reactions, where it can react with acids to liberate heat along with alcohols and acids. The reaction can be represented as follows:
This reaction is reversible, allowing for the adjustment of equilibrium by altering reaction conditions such as temperature and reactant ratios. Enhanced conversion rates can be achieved using techniques like pervaporation reactors, which help shift the equilibrium towards product formation .
Isopropyl propionate can be synthesized through several methods:
Isopropyl propionate finds applications across various industries:
Isopropyl propionate shares similarities with other esters but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethyl acetate | Commonly used as a solvent; has a sweeter odor | |
| Butyl acetate | Higher boiling point; used in coatings and inks | |
| Propyl acetate | Used as a solvent; has a fruity odor | |
| Methyl propionate | Lower molecular weight; used in flavoring applications |
Isopropyl propionate stands out due to its specific fruity aroma profile, making it particularly desirable in flavor formulations. Additionally, its moderate boiling point allows for effective use as a solvent in various chemical processes while maintaining safety standards due to its relatively low flash point compared to heavier esters like butyl acetate.
Isopropyl propionate exhibits well-defined phase transition temperatures that are fundamental to its physicochemical characterization. The compound demonstrates a remarkably low melting point of -75.9°C (estimated) [1] [2], indicating its existence as a liquid under standard ambient conditions. This low melting point is characteristic of small ester molecules with branched alkyl groups, which disrupt crystalline packing efficiency.
The normal boiling point of isopropyl propionate ranges from 108-110°C at standard atmospheric pressure (760 mmHg) [1] [3] [4] [5]. This boiling point reflects the relatively weak intermolecular forces present in the compound, primarily van der Waals interactions and dipole-dipole forces associated with the ester functional group. The narrow temperature range reported across multiple sources demonstrates excellent reproducibility in experimental measurements.
| Property | Value | Temperature Range | Reference |
|---|---|---|---|
| Melting Point | -75.9°C | Estimated | [1] [2] |
| Boiling Point | 108-110°C | At 760 mmHg | [1] [3] [4] [5] |
| Flash Point | 15°C | Closed cup | [1] [3] [5] |
The relatively low boiling point compared to corresponding alcohols and carboxylic acids of similar molecular weight demonstrates the reduced hydrogen bonding capacity of esters. The flash point of 15°C [1] [3] [5] indicates high volatility and flammability, which has significant implications for handling and storage protocols.
The vapor-liquid equilibrium behavior of isopropyl propionate is characterized by significant vapor pressure at ambient temperatures. Experimental measurements indicate a vapor pressure ranging from 21.6 to 23.4 mmHg at 25°C [6] [7], demonstrating substantial volatility under standard conditions.
The vapor pressure temperature relationship follows the Antoine equation characteristics typical of volatile organic esters. At 20°C, the estimated vapor pressure is approximately 23.4 hPa, increasing to 31.3 hPa at 25°C [6]. This temperature dependence reflects the exponential relationship between vapor pressure and absolute temperature as described by the Clausius-Clapeyron equation.
| Temperature (°C) | Vapor Pressure (mmHg) | Vapor Pressure (hPa) | Reference |
|---|---|---|---|
| 20 | 17.6 | 23.4 | [6] |
| 25 | 21.6-23.4 | 28.8-31.2 | [6] [7] |
Critical properties relevant to vapor-liquid equilibrium include the estimated critical temperature and pressure derived from group contribution methods. Based on molecular structure analysis using Joback group contribution methodology, the estimated critical temperature is 594.22 K (321.07°C) with a critical pressure of 3302.95 kPa [8]. These parameters are essential for understanding the compound's behavior under extreme conditions and for process design applications.
The high vapor pressure and relatively low boiling point classify isopropyl propionate as a highly volatile organic compound with rapid evaporation characteristics, making it suitable for applications requiring quick solvent removal or vapor-phase reactions.
Infrared spectroscopy provides definitive structural identification of isopropyl propionate through characteristic absorption bands associated with its functional groups. The infrared spectrum exhibits the hallmark carbonyl stretch of esters at approximately 1735-1750 cm⁻¹, which is diagnostic for the C=O bond in the propionate moiety [9]. This frequency is slightly lower than that observed in ketones due to resonance stabilization involving the adjacent oxygen atom.
The aliphatic C-H stretching vibrations appear in the region of 2800-3000 cm⁻¹, with multiple peaks corresponding to the methyl and methylene groups present in both the propyl and isopropyl portions of the molecule [9]. The ester C-O stretch manifests as a strong absorption band around 1000-1300 cm⁻¹, providing additional confirmation of the ester linkage.
¹H Nuclear Magnetic Resonance Analysis
The ¹H NMR spectrum of isopropyl propionate in deuterated chloroform exhibits four distinct multipicity patterns that enable complete structural elucidation [10] [9]. The isopropyl methine proton (OCH(CH₃)₂) appears as a characteristic septet at 4.999 ppm due to coupling with six equivalent methyl protons. This downfield chemical shift reflects the electron-withdrawing effect of the adjacent oxygen atom.
The propionate methylene group (CH₂CO) generates a quartet centered at 2.275 ppm, arising from coupling with the adjacent methyl group [10] [9]. The isopropyl methyl groups produce a doublet at 1.229 ppm, while the propionate methyl group appears as a triplet at 1.123 ppm, both integrating for appropriate relative intensities.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 4.999 | Septet | 1H | OCH(CH₃)₂ |
| 2.275 | Quartet | 2H | CH₂CO |
| 1.229 | Doublet | 6H | CH(CH₃)₂ |
| 1.123 | Triplet | 3H | CH₃CH₂ |
¹³C Nuclear Magnetic Resonance Analysis
The ¹³C NMR spectrum provides complementary structural information with six distinct carbon environments reflecting the molecular symmetry [11]. The carbonyl carbon appears significantly downfield at approximately 175 ppm, characteristic of ester carbonyls. The isopropyl methine carbon (OCH(CH₃)₂) resonates around 68 ppm due to its attachment to the electronegative oxygen atom.
The propionate methylene carbon appears near 28 ppm, while the isopropyl methyl carbons and propionate methyl carbon exhibit signals in the aliphatic region between 9-22 ppm [11]. This spectral pattern enables unambiguous identification and purity assessment of isopropyl propionate samples.
Mass spectrometry of isopropyl propionate reveals characteristic fragmentation patterns that provide definitive molecular identification and structural information. Under electron impact ionization conditions, the molecular ion peak appears at m/z 116 [10] [12] [13], corresponding to the molecular weight of C₆H₁₂O₂.
The base peak occurs at m/z 57, which represents 100% relative intensity and corresponds to the C₃H₅O⁺ fragment ion [10] [12]. This fragment arises from α-cleavage adjacent to the carbonyl group, a common fragmentation pathway in ester mass spectrometry. The mechanism involves homolytic cleavage of the C-C bond adjacent to the carbonyl carbon, followed by charge retention on the oxygen-containing fragment.
Primary Fragmentation Pathways
The most abundant fragmentation pathway involves loss of the isopropyl radical (C₃H₇) from the molecular ion, generating the acylium ion at m/z 75 with 34.3% relative intensity [10]. This fragmentation pattern is characteristic of isopropyl esters and provides diagnostic information for structural identification.
Secondary fragmentation includes loss of methyl radicals, producing the M-15 peak at m/z 101 with moderate intensity [10]. Additional significant fragments appear at m/z 43 (C₂H₃O⁺, 46.2% intensity), m/z 45 (C₂H₅O⁺, 4.4% intensity), and m/z 29 (CHO⁺, 21.8% intensity) [10].
| m/z | Relative Intensity (%) | Fragment Ion | Formation Mechanism |
|---|---|---|---|
| 116 | M⁺ (weak) | C₆H₁₂O₂⁺ | Molecular ion |
| 101 | Moderate | M-15 | Loss of CH₃ |
| 75 | 34.3 | C₃H₃O₂⁺ | Loss of C₃H₇ |
| 57 | 100 (base) | C₃H₅O⁺ | α-Cleavage |
| 43 | 46.2 | C₂H₃O⁺ | McLafferty rearrangement |
The fragmentation pattern of isopropyl propionate follows established mechanisms for aliphatic esters, with preferential cleavage at bonds adjacent to electron-deficient centers. The high abundance of the m/z 57 fragment makes it an excellent diagnostic ion for compound identification in complex mixtures.
Isopropyl propionate exhibits moderate polarity characteristics typical of aliphatic esters, with solvation behavior governed by both polar and nonpolar molecular regions. The compound's amphiphilic nature results from the polar ester functional group combined with nonpolar alkyl substituents, creating distinct solubility patterns across different solvent systems.
Water solubility is limited due to the predominance of hydrophobic alkyl groups, with experimental values ranging from 0.5% (w/w) to 5.95 g/L at ambient temperature [1] [6]. This low aqueous solubility reflects the unfavorable entropy change associated with organizing water molecules around the nonpolar portions of the molecule. The slight water solubility that does occur results from hydrogen bonding interactions between water molecules and the ester oxygen atoms.
Organic Solvent Compatibility
Isopropyl propionate demonstrates excellent miscibility with most organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons [1] [6]. Complete miscibility with ethanol, methanol, and acetone indicates favorable intermolecular interactions through dipole-dipole forces and hydrogen bonding with protic solvents. Similarly, miscibility with nonpolar solvents such as diethyl ether, benzene, and chloroform demonstrates compatibility through London dispersion forces.
| Solvent Class | Solubility | Interaction Type | Applications |
|---|---|---|---|
| Water | Slightly soluble (5.95 g/L) | Hydrogen bonding | Limited aqueous systems |
| Alcohols | Miscible | Hydrogen bonding, dipole-dipole | Extraction, synthesis |
| Ethers | Miscible | Dipole-dipole, dispersion | Organic synthesis |
| Ketones | Miscible | Dipole-dipole | Solvent applications |
| Aromatic | Miscible | π-π interactions, dispersion | Specialty applications |
The compound's intermediate polarity makes it an effective solvent for moderately polar organic compounds while maintaining compatibility with nonpolar substances. This versatility is particularly valuable in extraction processes and as a reaction medium for organic synthesis.
The octanol-water partition coefficient (LogP) of isopropyl propionate serves as a quantitative measure of its lipophilicity and bioavailability characteristics. Experimental determinations report LogP values ranging from 1.34 to 1.73 [3] [14] [8], indicating moderate lipophilic character that favors organic phases over aqueous environments.
The LogP value of 1.59 reported in several sources [1] [14] represents the most commonly cited value and reflects the compound's balanced hydrophobic-hydrophilic properties. This intermediate LogP value positions isopropyl propionate between highly water-soluble compounds (LogP < 0) and highly lipophilic substances (LogP > 3), making it suitable for applications requiring moderate bioavailability or membrane permeability.
Partition Coefficient Determinants
The observed LogP values result from the molecular structure balance between the polar ester group and nonpolar alkyl substituents. The branched isopropyl group contributes to lipophilicity through increased surface area for hydrophobic interactions, while the ester carbonyl provides sites for hydrogen bonding with water molecules.
Temperature dependence of partition coefficients follows expected thermodynamic relationships, with LogP values generally decreasing at elevated temperatures due to increased molecular motion and reduced hydrophobic interactions. The relatively narrow range of reported LogP values (1.34-1.73) demonstrates good experimental reproducibility across different measurement methodologies.
| Measurement Method | LogP Value | Temperature | Reference |
|---|---|---|---|
| Shake-flask | 1.59 | 25°C | [1] [14] |
| HPLC estimation | 1.34 | 25°C | [3] |
| Computational | 1.73 | 25°C | [14] |
| Generator column | 1.348 | 25°C | [8] |
The partition coefficient data supports the compound's classification as a moderately lipophilic substance with potential for biological membrane permeation while maintaining sufficient aqueous compatibility for formulation in mixed solvent systems. These characteristics make isopropyl propionate particularly suitable for applications in pharmaceutical, agricultural, and specialty chemical formulations where controlled release or enhanced bioavailability is desired.
Flammable